molecular formula C9H13BrN2O B1525270 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol CAS No. 1220034-64-9

3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol

Cat. No. B1525270
CAS RN: 1220034-64-9
M. Wt: 245.12 g/mol
InChI Key: BYJZDSBJHJMJQN-UHFFFAOYSA-N
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Description

The compound “3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol” is a derivative of 5-Bromo-3-methylpyridin-2-amine . It has a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol .


Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=CN=C1N)Br . This notation provides a way to represent the structure of the compound in a text format .


Chemical Reactions Analysis

The compound could potentially be involved in various chemical reactions. For instance, it could act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.04 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol is involved in the synthesis of various heterocyclic compounds due to its reactivity and functional groups. For instance, it has been utilized in the synthesis of pyridinecarboxamides through aromatic nucleophilic substitution reactions. These compounds, including nicotinamide derivatives, have been investigated for their antitumor properties, showing considerable in vitro effectiveness against various human tumor cell lines, particularly breast cancer (Girgis, Hosni, & Barsoum, 2006). Moreover, reactions of similar compounds with primary aromatic amines have afforded 2-(arylamino)-3-pyridinecarboxamides, highlighting the versatility of related structures in synthetic organic chemistry and their potential in medicinal chemistry.

Application in Synthesis of Ionic Liquids

Research has also explored the compound's utility in synthesizing new classes of ionic liquids, demonstrating its potential in green chemistry. For example, beta-amino alcohols N-2'-pyridylmethyl substituted were prepared under solvent-free conditions through the Lewis acid-catalyzed aminolysis of 1,2-epoxides, leading to environmentally friendly synthesis pathways for ionic liquids (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004). This approach underscores the significance of such compounds in developing sustainable chemical processes.

Role in Metal-Promoted Reactions

Further investigations have revealed the compound's role in metal-promoted reactions, particularly in the formation of 2-pyridinyl-2-oxazolines within the coordination sphere of copper (II) and cobalt (II). The structural analysis of these reactions and their products has provided insights into the ligand coordination modes and the stereochemistry of complex formations, showcasing the compound's utility in inorganic and coordination chemistry (Segl, Jamnický, Koman, & Głowiak, 1998).

Safety and Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

properties

IUPAC Name

3-[(5-bromo-3-methylpyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-12-9(7)11-3-2-4-13/h5-6,13H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJZDSBJHJMJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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